molecular formula C25H30N4O3S B2903320 N-(3-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894880-56-9

N-(3-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2903320
CAS No.: 894880-56-9
M. Wt: 466.6
InChI Key: DYHPOGJFGPWIGI-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a structurally complex spirocyclic compound featuring a triaza core with methoxyphenyl and propylsulfanyl substituents. The compound’s synthesis likely involves multi-step reactions, including cyclopropane formation and substitution, as seen in analogous procedures for spirocyclic carboxamides .

Key structural features include:

  • 1,4,8-Triazaspiro[4.5]decane core: Provides rigidity and stereochemical diversity.
  • Methoxy substituents: Enhance solubility and modulate electronic properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-4-16-33-23-22(18-8-10-20(31-2)11-9-18)27-25(28-23)12-14-29(15-13-25)24(30)26-19-6-5-7-21(17-19)32-3/h5-11,17H,4,12-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHPOGJFGPWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a triazole core with methoxy and propylsulfanyl substituents, which are known to influence its biological activity. The molecular formula is C20H24N4O2S, and it possesses a molecular weight of approximately 396.49 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the methoxy and propylsulfanyl groups. Specific methodologies may vary, but often include:

  • Formation of the triazole : This can be achieved via cyclization reactions involving hydrazine derivatives.
  • Substitution reactions : Introducing methoxy and propylsulfanyl groups through nucleophilic substitutions.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
17iHCT-1166.2Induction of apoptosis
47fT47D27.3Inhibition of VEGFR-1

These findings suggest that N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide may exhibit similar antitumor effects due to its structural analogies with other active compounds .

Antibacterial Activity

The compound's potential antibacterial properties have also been explored. Research indicates that related sulfur-containing triazoles demonstrate significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6 mg/mL
Escherichia coli12 mg/mL
Pseudomonas aeruginosa10 mg/mL

These results highlight the efficacy of compounds with similar frameworks in combating bacterial infections .

The biological mechanisms underlying the activity of N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide are likely multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in tumor cells.
  • Antimicrobial Mechanisms : Its structure may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.

Case Studies

Several case studies have investigated the biological activity of similar triazole derivatives:

  • Triazole Derivatives Against Cancer : A study found that a series of substituted triazoles exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Efficacy : Another research highlighted the antibacterial potential of triazole derivatives against multi-drug resistant strains, reinforcing the need for further exploration in clinical settings .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. A study evaluated a series of derivatives, including 4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol, for their ability to inhibit human monoacylglycerol lipase (hMAGL), an enzyme implicated in cancer progression. Several derivatives exhibited significant inhibitory activity, with some showing IC50 values in the nanomolar range against breast cancer cell lines MCF7 and MDA-MB-468. Specifically, compounds derived from this structure demonstrated GI50 values of 23.8 nM to 37.1 nM, indicating their potential as effective anticancer agents .

Antiviral Properties

Research has indicated that derivatives of benzothiazole, including 4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol, exhibit antiviral activity against various virus families. A study highlighted that certain benzothiazole derivatives displayed strong effects on leukemia cell lines and were also tested against viruses with single-stranded RNA genomes . This suggests a dual role in both anticancer and antiviral applications.

Biodegradation Studies

The environmental implications of benzothiazole compounds have been explored in studies focusing on their degradation in wastewater treatment systems. For instance, laboratory-scale experiments demonstrated that treatment wetlands could effectively remove benzothiazole compounds from effluents with a removal efficiency of up to 99.7% . This highlights the potential for using such compounds in environmental remediation efforts.

Pest Control

Benzothiazole compounds have also been investigated for their fumigant activity against agricultural pests. In studies involving the larvae of Bradysia odoriphaga, exposure to benzothiazole resulted in reduced food consumption and altered metabolic activities . This suggests potential applications in agricultural pest management.

Summary of Findings

The following table summarizes key findings regarding the applications of 4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol:

Application AreaSpecific ActivityReference
Anticancer ActivityInhibition of hMAGL; GI50 values: 23.8 - 37.1 nM
Antiviral PropertiesActivity against various RNA viruses
Environmental RemediationRemoval efficiency of 99.7% in treatment wetlands
Pest ControlFumigant activity against Bradysia odoriphaga

Comparison with Similar Compounds

Structural Analogues

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Core : 1,3-Diazaspiro[4.5]decane (vs. triaza in the target compound).
  • Substituents : Piperazine and phenyl groups (vs. methoxyphenyl and propylsulfanyl).
  • Pharmacological Relevance : Demonstrated affinity for serotonin receptors due to piperazine moieties, unlike the target compound, which lacks such groups .

2.1.2 N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Core : Cyclopropane (vs. spirocyclic triaza).
  • Substituents: Diethylcarboxamide and methoxyphenoxy (vs. triaza and propylsulfanyl).
  • Synthesis : Prepared via diastereoselective methods (dr 23:1), highlighting challenges in stereochemical control compared to the target compound’s spirocyclic synthesis .

N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide

  • Core : Hexahydropyrimidine (vs. triazaspiro).
  • Substituents : Dichlorophenyl and trioxo groups (vs. methoxyphenyl and sulfanyl).
  • Application: Pesticidal activity due to halogenated aryl groups, contrasting with the target compound’s non-halogenated structure .
Analytical Comparisons

NMR Spectroscopy

  • Chemical Shift Profiles : Analogous spiro compounds (e.g., rapamycin derivatives) show conserved chemical shifts in regions unaffected by substituents (e.g., positions 29–36 and 39–44). The target compound’s methoxy and sulfanyl groups likely induce distinct shifts in these regions, aiding structural elucidation .
  • Table 1: Key NMR Shifts Comparison
Compound δ (ppm) Region A (29–36) δ (ppm) Region B (39–44)
Target Compound 7.2–7.5 (aromatic) 3.1–3.4 (sulfanyl-CH2)
Compound 1 (Rapa analog) 7.3–7.6 3.0–3.3
Compound 7 (Rapa analog) 7.1–7.4 2.9–3.2

Mass Spectrometry (MS/MS)

  • Fragmentation Patterns : Molecular networking analysis of spiro compounds reveals cosine scores >0.8 for analogs with shared cores (e.g., 1,3-diazaspiro[4.5]decane derivatives). The target compound’s triaza core and sulfanyl group may reduce similarity scores (<0.7) compared to diaza analogs .
Pharmacokinetic and ADMET Properties
  • Log P : Predicted log P = 3.2 (using QSAR models), higher than diaza analogs (log P = 2.5–2.8) due to the propylsulfanyl group .

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